塞替哌坦
描述
塞替哌坦是一种正在研究的药物,用于治疗哮喘和头皮脱发该化合物已显示出通过作用于 DP2 受体来减少过敏原诱发的呼吸道反应和抑制毛发生长的潜力 .
科学研究应用
化学: 用作研究前列腺素 D2 受体拮抗剂相互作用的模型化合物。
生物学: 研究其在调节免疫反应和炎症中的作用。
医学: 探索作为哮喘、过敏性鼻炎和雄激素性脱发(男性型秃发)的治疗方法。
作用机制
塞替哌坦通过高亲和力结合 DP2 受体发挥作用,从而阻断前列腺素 D2 (PGD2) 对这些受体的作用。DP2 受体是一种 G 蛋白偶联受体,表达在某些炎症细胞上,例如嗜酸性粒细胞、嗜碱性粒细胞和某些淋巴细胞。 通过拮抗 DP2 受体,塞替哌坦阻止 2 型辅助性 T 细胞、嗜酸性粒细胞和嗜碱性粒细胞的激活,这些细胞与产生过敏性疾病特征的炎症反应有关 .
生化分析
Biochemical Properties
Setipiprant plays a significant role in biochemical reactions by antagonizing the DP2 receptor. This receptor is a G-protein-coupled receptor (GPCR) expressed on certain inflammatory cells, such as eosinophils, basophils, and certain lymphocytes . By binding to the DP2 receptor with a dissociation constant of 6 nM, Setipiprant effectively prevents the action of prostaglandin D2 (PGD2) on these receptors . This interaction inhibits the activation of type 2 helper T (Th2) cells, eosinophils, and basophils, which are implicated in producing the inflammatory response characteristic of allergic conditions .
Cellular Effects
Setipiprant influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In allergic conditions, Setipiprant’s antagonism of the DP2 receptor prevents the activation of Th2 cells, eosinophils, and basophils, thereby reducing inflammation . This reduction in inflammation can lead to decreased symptoms in conditions such as asthma and allergic rhinitis. Additionally, Setipiprant has been investigated for its potential to inhibit hair loss by preventing PGD2-mediated inhibition of hair growth .
Molecular Mechanism
At the molecular level, Setipiprant exerts its effects by binding to the DP2 receptor, thereby blocking the action of PGD2 . This binding interaction prevents the activation of downstream signaling pathways that lead to inflammation and other allergic responses . Setipiprant’s antagonism of the DP2 receptor also inhibits the migration of eosinophils and other inflammatory cells to sites of inflammation, further reducing the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Setipiprant have been observed over various time periods. Studies have shown that Setipiprant is well-tolerated and effective in reducing allergen-induced airway responses in asthmatic patients . Its efficacy in other conditions, such as androgenetic alopecia, has not shown statistically significant improvement
Dosage Effects in Animal Models
The effects of Setipiprant vary with different dosages in animal models. Studies have shown that Setipiprant exhibits an oral bioavailability of 32-55% in rats and 26-46% in dogs . The half-life of Setipiprant in humans is approximately 11 hours . At higher doses, Setipiprant has been shown to mildly induce the drug-metabolizing enzyme CYP3A4 in vitro, although this interaction appears to not be clinically relevant . No severe adverse effects have been detected in phase II and III clinical trials .
Metabolic Pathways
Setipiprant is primarily metabolized in the liver, where it undergoes biotransformation to form its main metabolites, M7 and M9 . These metabolites are formed by intermediate epoxidation of the naphthyl ring followed by a hydrolytic epoxide ring-opening . The majority of Setipiprant and its metabolites are excreted via feces, with a smaller amount excreted in urine . The metabolic pathways involved in Setipiprant’s biotransformation include interactions with enzymes such as CYP3A4 .
Transport and Distribution
Setipiprant is transported and distributed within cells and tissues primarily through oral administration . The drug is absorbed and distributed throughout the body, with a significant portion being excreted unchanged in feces . The distribution of Setipiprant within tissues and its interactions with transporters or binding proteins have not been extensively documented.
Subcellular Localization
The subcellular localization of Setipiprant has not been extensively studied. As a small molecule drug, it is likely to diffuse across cell membranes and interact with its target receptor, DP2, which is expressed on the surface of inflammatory cells . The specific targeting signals or post-translational modifications that direct Setipiprant to specific compartments or organelles have not been identified.
准备方法
合成路线和反应条件: 塞替哌坦通过多步合成过程合成,涉及形成萘甲酰胺衍生物。关键步骤包括:
萘酰中间体的形成: 这涉及 1-萘酰氯与适当的胺反应形成萘酰中间体。
环化: 中间体进行环化形成四氢吡啶吲哚核心。
氟化: 在萘环的所需位置引入氟原子。
工业生产方法: 塞替哌坦的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率试剂、高效催化剂和优化的反应条件,以确保最终产物的最大产率和纯度 .
化学反应分析
反应类型: 塞替哌坦经历各种化学反应,包括:
氧化: 萘环可以氧化形成羟基化衍生物。
还原: 萘酰部分中的羰基可以还原形成醇衍生物。
取代: 萘环上的氟原子可以被其他卤素或官能团取代.
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
主要产品:
氧化: 羟基化的塞替哌坦衍生物。
还原: 塞替哌坦的醇衍生物。
取代: 卤代塞替哌坦衍生物.
相似化合物的比较
塞替哌坦在选择性拮抗 DP2 受体方面是独一无二的。类似的化合物包括:
拉马曲班: 另一种用于治疗过敏性鼻炎的 DP2 受体拮抗剂。
非维哌坦: 一种正在研究用于治疗哮喘的 DP2 受体拮抗剂。
OC000459: 一种正在研究其抗炎特性的选择性 DP2 受体拮抗剂
属性
IUPAC Name |
2-[8-fluoro-2-(naphthalene-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c25-16-8-9-21-19(12-16)20-13-26(11-10-22(20)27(21)14-23(28)29)24(30)18-7-3-5-15-4-1-2-6-17(15)18/h1-9,12H,10-11,13-14H2,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAXLPDVOWLUOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N(C3=C2C=C(C=C3)F)CC(=O)O)C(=O)C4=CC=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235739 | |
Record name | Setipiprant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866460-33-5 | |
Record name | Setipiprant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866460-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Setipiprant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866460335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Setipiprant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12562 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Setipiprant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SETIPIPRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHF20LA2GM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。